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Compound of Interest

Compound Name: 2-Bromo-3-methylpentane

Cat. No.: B3275241 Get Quote

Introduction: This document provides a detailed overview of the predicted spectroscopic data

for 2-bromo-3-methylpentane (C₆H₁₃Br). Due to the limited availability of direct experimental

spectra for this specific compound, this guide leverages established principles of nuclear

magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry

(MS) to present a comprehensive, predicted dataset. The methodologies and data are intended

to serve as a valuable reference for researchers, scientists, and professionals in drug

development and chemical analysis.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for 2-bromo-3-
methylpentane. These predictions are based on typical values for alkyl halides and analogous

structures.[1][2][3][4][5][6][7]

Predicted ¹H NMR Data
Solvent: CDCl₃

Frequency: 400 MHz (predicted)
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Label
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

a ~ 4.1 - 4.3
Doublet of

Quartets
1H -CH(Br)-

b ~ 1.9 - 2.1 Multiplet 1H -CH(CH₃)-

c ~ 1.7 Doublet 3H -CH(Br)CH₃

d ~ 1.4 - 1.6 Multiplet 2H -CH₂CH₃

e ~ 1.0 Doublet 3H -CH(CH₃)CH₂-

f ~ 0.9 Triplet 3H -CH₂CH₃

Note: The complexity of the molecule, particularly the presence of stereocenters, can lead to

diastereotopic protons, potentially resulting in more complex splitting patterns than predicted

here.

Predicted ¹³C NMR Data
Solvent: CDCl₃

Frequency: 100 MHz (predicted)

Chemical Shift (δ, ppm) Assignment

~ 55 - 60 C2 (-CHBr)

~ 40 - 45 C3 (-CH(CH₃)-)

~ 25 - 30 C4 (-CH₂-)

~ 20 - 25 C1 (-CH(Br)CH₃)

~ 15 - 20 C3-Methyl (-CH(CH₃)-)

~ 10 - 15 C5 (-CH₃)

Predicted IR Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

2960 - 2850 Strong C-H (Alkyl) Stretch

1465 Medium C-H (Methylene) Bend

1380 Medium C-H (Methyl) Bend

690 - 515 Strong C-Br Stretch[3]

Predicted Mass Spectrometry Data
Ionization Mode: Electron Ionization (EI)

m/z Relative Abundance Assignment

164/166 Low
[M]⁺ (Molecular Ion, due to

⁷⁹Br and ⁸¹Br isotopes)

85 High
[M - Br]⁺, [C₆H₁₃]⁺ (Loss of

Bromine)

57 High (Base Peak)
[C₄H₉]⁺ (tert-Butyl cation via

rearrangement)

43 Medium [C₃H₇]⁺ (Isopropyl cation)

29 Medium [C₂H₅]⁺ (Ethyl cation)

Note: The presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br) in a ~1:1 ratio will

result in characteristic M and M+2 peaks for all bromine-containing fragments.

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for a liquid

alkyl halide like 2-bromo-3-methylpentane.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:
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Accurately weigh approximately 10-20 mg of 2-bromo-3-methylpentane for ¹H NMR (or

50-100 mg for ¹³C NMR) into a clean, dry vial.

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,

CDCl₃).

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. The solution

height should be approximately 4-5 cm.

Cap the NMR tube securely.

Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a

gauge.

Place the sample into the NMR magnet.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical lock signal.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

Acquire the spectrum using standard parameters. For ¹H NMR, a sufficient signal-to-noise

ratio is often achieved with 8-16 scans. For ¹³C NMR, a larger number of scans (e.g., 128

or more) is typically required due to the low natural abundance of the ¹³C isotope.

Process the raw data by applying Fourier transformation, phase correction, and baseline

correction.

Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for

CDCl₃ in ¹H NMR; 77.16 ppm for CDCl₃ in ¹³C NMR) or an internal standard like

tetramethylsilane (TMS).
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IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft

cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry

completely.

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted

from the sample spectrum.

Place a single drop of liquid 2-bromo-3-methylpentane directly onto the center of the

ATR crystal.

If using a pressure clamp, lower it to ensure good contact between the sample and the

crystal.

Data Acquisition:

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio.

The spectral range is typically 4000-400 cm⁻¹.

The software will automatically subtract the background spectrum from the sample

spectrum to produce the final infrared spectrum.

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (Electron Ionization)
Sample Introduction (Direct Inlet or GC-MS):

For a pure liquid sample, a direct inlet system can be used. A small amount of the sample

is introduced into the ion source via a heated probe.

Alternatively, for mixture analysis or to ensure purity, Gas Chromatography-Mass

Spectrometry (GC-MS) is preferred. The sample is injected into the GC, where it is
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vaporized and separated on a capillary column before entering the MS ion source.

Ionization and Analysis:

In the ion source, the gaseous sample molecules are bombarded with a high-energy

electron beam (typically 70 eV) causing ionization and fragmentation.

The resulting positively charged ions are accelerated into the mass analyzer (e.g., a

quadrupole).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection and Spectrum Generation:

An electron multiplier detector measures the intensity of ions at each m/z value.

The instrument's software plots the relative ion abundance versus m/z to generate the

mass spectrum.

The instrument is typically calibrated using a known standard (e.g., perfluorotributylamine,

PFTBA).

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for elucidating the structure of 2-bromo-3-
methylpentane using the complementary information provided by different spectroscopic

techniques.
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Spectroscopic Analysis Workflow for 2-Bromo-3-methylpentane

Mass Spectrometry (MS)

Molecular Formula (C₆H₁₃Br)
Isotopic Pattern (Br)

Infrared (IR) Spectroscopy

Functional Groups
(C-H, C-Br)

¹³C NMR

Carbon Skeleton
(6 unique carbons)

¹H NMR

Proton Environment
Connectivity (n+1 rule)

Final Structure:
2-Bromo-3-methylpentane

Click to download full resolution via product page

Caption: Workflow for structural elucidation of 2-bromo-3-methylpentane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Technical Guide to the Spectroscopic
Characterization of 2-Bromo-3-methylpentane]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b3275241#spectroscopic-data-nmr-ir-ms-of-2-
bromo-3-methylpentane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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